Copanlisib metabolite M4
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(8-hydroxy-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O3/c1-26-12-10(24)3-2-9-11(12)21-16(23-5-4-18-13(9)23)22-14(25)8-6-19-15(17)20-7-8/h2-3,6-7,18,24H,4-5H2,1H3,(H2,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEMNYNXUIUQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2132943-86-1 | |
| Record name | 2-Amino-N-(2,3-dihydro-8-hydroxy-7-methoxyimidazo(1,2-C)quinazolin-5-yl)-5-pyrimidinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2132943861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AMINO-N-(2,3-DIHYDRO-8-HYDROXY-7-METHOXYIMIDAZO(1,2-C)QUINAZOLIN-5-YL)-5-PYRIMIDINECARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY9D7067E8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation and Biotransformation Pathways of Copanlisib Metabolite M4
Elucidation of Phase I Metabolic Reactions Leading to Metabolite M4
The generation of metabolite M4 from the parent compound, copanlisib (B1663552), is a multi-step process rooted in Phase I metabolic reactions. These reactions modify the chemical structure of copanlisib, preparing it for excretion.
In vitro studies focusing on the hepatic metabolism of copanlisib have identified the oxidative degradation of its alkoxy side-chain as a key metabolic pathway. nih.gov This specific chemical group, which acts as a spacer for the morpholine (B109124) moiety in the parent molecule, is susceptible to enzymatic attack, leading to the formation of several metabolites, including M2 and M4. nih.gov The transformation process underscores the importance of this side-chain as a primary site for metabolic activity.
The biotransformation of copanlisib into metabolite M4 involves a sequence of specific oxidative events. nih.gov The pathway is initiated by the removal of the morpholine ring structure, a process involving oxidative dealkylation that forms an intermediate metabolite, M2. nih.govrsc.orgresearchgate.net This initial step is a well-established biotransformation for compounds containing alkylmorpholine structures. nih.gov Following the formation of M2, which is an aliphatic carbonic acid, the remaining alkoxy-chain undergoes further extensive oxidation, ultimately resulting in the formation of metabolite M4. nih.gov In a human mass balance study, metabolites M1, M2, M3, and M4 collectively accounted for approximately 31% of the administered dose recovered in feces. nih.gov
Enzymatic Systems Governing M4 Formation
The metabolic conversion of copanlisib, including the pathway leading to M4, is predominantly governed by the cytochrome P450 (CYP) superfamily of enzymes. drugbank.comnih.gov These enzymes are central to the metabolism of a vast array of xenobiotics.
Copanlisib is metabolized primarily through oxidative biotransformation, a process mainly mediated by the cytochrome P450 system. nih.govnih.gov The excreted metabolites of copanlisib account for about 41% of an administered dose, highlighting the significance of this metabolic clearance route. nih.govnih.gov The dual elimination pathway for copanlisib, which includes both the excretion of the unchanged parent drug and its oxidative metabolites, reduces the risk of clinically significant drug-drug interactions related to pharmacokinetics. nih.govnih.gov
Among the various CYP isoforms, CYP3A4 plays the most significant role in the metabolism of copanlisib. In vitro data indicates that over 90% of copanlisib's metabolism is attributable to the activity of CYP3A enzymes, primarily CYP3A4. drugbank.comascopubs.org Given that M4 is a product of copanlisib's oxidative metabolism, its formation is consequently driven by CYP3A4. The substantial reliance on this enzyme makes copanlisib susceptible to interactions with strong inducers or inhibitors of CYP3A4. nih.gov
Table 1: Key Metabolic Pathways in the Formation of Copanlisib Metabolite M4
| Metabolic Step | Description | Intermediate/Final Product |
|---|---|---|
| Initial Reaction | Oxidative dealkylation at the aliphatic morpholine spacer side-chain. | Metabolite M2 (aliphatic carbonic acid) |
| Subsequent Reaction | Extensive oxidation of the remaining alkoxy-chain. | Metabolite M4 |
Table 2: Cytochrome P450 Isoforms Involved in Copanlisib Metabolism
| Enzyme Isoform | Contribution to Metabolism | Role |
|---|---|---|
| CYP3A4 | > 90% | Primary driver of oxidative biotransformation, including the formation of M4. |
| CYP1A1 | < 10% | Minor contributor to overall metabolism. |
Table of Mentioned Compounds
| Compound Name |
|---|
| Copanlisib |
| Copanlisib metabolite M1 |
| Copanlisib metabolite M2 |
| Copanlisib metabolite M3 |
| This compound |
| Copanlisib metabolite M10 |
| Copanlisib metabolite M11 |
| Copanlisib metabolite M15 |
| Copanlisib metabolite M21 |
Investigation of Reactive Intermediates Associated with Copanlisib Metabolism and Relevance to M4 Formation
The biotransformation of copanlisib can lead to the formation of reactive intermediates. nih.govresearchgate.net These are typically electron-deficient electrophilic species that have the potential to form covalent bonds with cellular macromolecules like proteins and DNA, a process which is considered a primary step in drug-induced organ toxicities. nih.govresearchgate.net In the case of copanlisib, in vitro studies using human liver microsomes (HLMs) have identified the generation of reactive electrophiles, specifically two aldehydes and two iminium ions. nih.govrsc.org The formation of these reactive metabolites may be linked to the side effects reported for copanlisib. nih.govresearchgate.net Understanding the bioactivation pathways that lead to these intermediates is crucial for characterizing the drug's metabolic profile. nih.gov
Strategies for Trapping and Characterizing Potential Reactive Electrophiles (e.g., Iminium Ions, Aldehydes)
Due to their inherent instability, reactive metabolites cannot be characterized directly. researchgate.net Therefore, a common strategy involves using a "trapping" agent, which is a nucleophile that reacts with the electrophilic metabolite to form a stable adduct. rsc.orgrsc.org This stable conjugate can then be separated and identified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govrsc.org
In the metabolic studies of copanlisib, this strategy has been employed to identify the formation of both iminium ion and aldehyde intermediates. nih.gov The process involves incubating copanlisib with HLMs in the presence of specific trapping agents. rsc.org The resulting stable adducts are then analyzed by LC-MS/MS to confirm the identity of the transient reactive species. nih.gov
Iminium Ion Trapping: The formation of iminium intermediates from copanlisib was confirmed by trapping them with a cyanide nucleophile (from potassium cyanide). nih.gov This process involves the hydroxylation of the piperazine ring in the copanlisib structure, followed by the loss of a water molecule to create an unstable iminium electrophile. nih.govrsc.org The cyanide ion then attacks this electrophile, forming a stable cyano adduct that can be readily detected. nih.gov The generation of cyanide adducts, identified as M506 and M508, served as definitive evidence for the formation of these iminium intermediates during copanlisib's metabolism. nih.gov
Aldehyde Trapping: Aldehyde electrophiles were identified through a similar trapping strategy using methoxyamine. nih.gov These aldehydes are formed via the oxidative dealkylation of the morpholine group of copanlisib. nih.gov Methoxyamine traps these aldehydes to form a stable oxime conjugate. nih.gov The detection of two specific methoxyamine adducts, M439 and M512, confirmed the production of aldehyde intermediates in the metabolic pathway. nih.gov
The characterization of these trapped adducts relies on mass spectrometry. By analyzing the fragmentation patterns of the precursor ions (the stable adducts), researchers can deduce the structure of the original reactive intermediate and pinpoint the site of metabolic activation on the parent drug molecule. rsc.org
| Trapped Intermediate | Trapping Agent | Resulting Adduct (m/z) | Parent Reactive Electrophile | Formation Pathway |
| Cyano Conjugate | Potassium Cyanide | M506 | Iminium Ion | Hydroxylation of the piperazine ring followed by water loss. nih.govrsc.org |
| Cyano Conjugate | Potassium Cyanide | M508 | Iminium Ion | Hydroxylation of the piperazine ring followed by water loss. nih.govrsc.org |
| Methoxyamine Adduct | Methoxyamine | M439 | Aldehyde | Oxidative dealkylation of the morpholine group. nih.gov |
| Methoxyamine Adduct | Methoxyamine | M512 | Aldehyde | Ring opening of the morpholine group via oxidative dealkylation. nih.gov |
Role of Trapping Agents (e.g., Glutathione, Potassium Cyanide) in Metabolic Studies
The choice of trapping agent is critical and depends on the nature of the reactive electrophile being investigated. Different nucleophiles have varying efficiencies for trapping different types of electrophiles.
Potassium Cyanide (KCN): Potassium cyanide is an effective trapping agent for iminium ions. nih.govresearchgate.net The cyanide ion (CN-) is a potent nucleophile that readily reacts with the electrophilic carbon of the iminium intermediate to form a stable carbon-carbon bond, resulting in a stable cyano adduct. nih.govnih.gov Its use was instrumental in confirming the bioactivation of the piperazine ring in copanlisib to an iminium ion. nih.gov
Glutathione (GSH): Glutathione is a biological antioxidant and a commonly used trapping agent in metabolic studies for a wide range of soft electrophiles. nih.goveurofinsdiscovery.com However, glutathione and its derivatives are considered highly nucleophilic but react poorly with hard electrophiles like iminium ions and aldehydes. nih.govrsc.org For this reason, other trapping agents are preferred for these specific reactive species in the study of copanlisib metabolism. nih.gov While GSH trapping is a standard assay to screen for reactive metabolite formation, its limitations necessitate the use of complementary agents like potassium cyanide to detect certain classes of electrophiles. nih.govresearchgate.net
The combined use of different trapping agents provides a more comprehensive picture of a drug's potential to form various reactive metabolites. In the case of copanlisib, while GSH might be used in general screening, the specific use of potassium cyanide and methoxyamine was essential to elucidate the formation pathways of iminium and aldehyde intermediates, respectively. nih.gov
| Trapping Agent | Target Electrophile | Mechanism of Action | Relevance to Copanlisib Metabolism |
| Potassium Cyanide | Iminium Ions | The cyanide ion acts as a hard nucleophile, attacking the electrophilic iminium ion to form a stable cyano adduct. nih.govnih.gov | Confirmed the formation of two distinct iminium ion intermediates from the piperazine ring of copanlisib. nih.gov |
| Glutathione (GSH) | Soft Electrophiles (e.g., quinones, epoxides) | The thiol group of cysteine in GSH acts as a soft nucleophile to form stable thioether adducts. researchgate.net | Less effective for trapping the hard electrophilic iminium ions and aldehydes formed from copanlisib. nih.govrsc.org |
| Methoxyamine | Aldehydes | Reacts with the carbonyl group of aldehydes to form a stable oxime conjugate. nih.gov | Confirmed the formation of two aldehyde intermediates via oxidative dealkylation of the morpholine ring. nih.gov |
Analytical Methodologies for the Characterization and Quantification of Copanlisib Metabolite M4
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Metabolite Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the principal analytical tool for the identification and quantification of copanlisib (B1663552) and its metabolites from various biological matrices. rsc.orgnih.gov This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry, making it indispensable for complex metabolic profiling. criver.com The confirmation of metabolite structures, such as M4, is generally achieved through the comparison of HPLC retention times and LC-MS/MS fragmentation data with those of synthesized reference compounds, where available. nih.gov
Achieving clear separation of a parent drug from its various metabolites is critical for accurate identification and quantification. The optimization of chromatographic conditions for copanlisib and its metabolites involves a systematic adjustment of several parameters to obtain good separation with high sensitivity. mdpi.com
Key parameters that are optimized include:
Stationary Phase (Column): Reversed-phase columns, such as the Atlantis dC18, are frequently used for the separation of copanlisib and related compounds. researchgate.netnih.gov
Mobile Phase: The mobile phase composition is carefully selected to ensure efficient separation. For copanlisib analysis, a gradient mobile phase system consisting of an aqueous component (e.g., 10 mM ammonium (B1175870) formate (B1220265) in water) and an organic solvent like acetonitrile (B52724) is often employed. rsc.org Isocratic systems, which use a constant mobile phase composition, have also been successfully utilized. nih.gov
Flow Rate and Run Time: These are adjusted to balance resolution with analysis speed. For instance, a flow rate of 0.90 mL/min has been used, achieving a total run time of 2.50 minutes for each injection in specific applications. nih.gov
The goal of this optimization is to ensure that each metabolite, including M4, has a distinct retention time, allowing for its unambiguous detection by the mass spectrometer.
Table 1: Example of Optimized LC-MS/MS Parameters for Copanlisib Analysis
| Parameter | Condition | Source |
|---|---|---|
| Liquid Chromatography | ||
| LC System | Agilent 1200 | rsc.org |
| Column | Atlantis dC18 | nih.gov |
| Mobile Phase A | 10 mM ammonium formate in H₂O | rsc.org |
| Mobile Phase B | Acetonitrile | rsc.org |
| Flow Rate | 0.90 mL/min | nih.gov |
| Mass Spectrometry | ||
| MS System | Agilent 6410 Triple Quadrupole (QqQ) | rsc.org |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | rsc.org |
| Fragmentor Voltage | 145 eV | rsc.org |
| Collision Energy | 25 eV | rsc.org |
Following chromatographic separation, mass spectrometry is used for the structural elucidation of metabolites. criver.com High-resolution mass spectrometry (HRMS) is particularly valuable in this context. The process involves the ionization of the metabolite molecule and its subsequent fragmentation into smaller, characteristic ions. By analyzing the mass-to-charge (m/z) ratios of these fragment ions, a fragmentation pattern is generated. This pattern serves as a fingerprint for the molecule, allowing scientists to deduce its chemical structure. criver.comfrontiersin.org For copanlisib, metabolite structures were confirmed by comparing HPLC retention times and LC-MS/MS fragmentation data. nih.gov
The structural characterization of metabolites relies on the interpretation of their mass spectral fragmentation patterns. While the specific fragment ions m/z 447, 257, and 147 have been characterized for the M4 metabolite of a different kinase inhibitor, ensartinib, detailed public literature for the fragmentation pattern of copanlisib's M4 metabolite does not specify these exact ions.
For copanlisib, M4 is identified as a minor metabolite formed via oxidative biotransformation, specifically through the oxidative degradation of the alkoxy side-chain that links to the morpholine (B109124) moiety. nih.gov The definitive identification of M4 in human studies was accomplished using LC-MS/MS analysis, which confirmed its structure as 2-({4-[2-amino-7-(2-hydroxy-3-methoxypropyl)-8-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-6-yl]phenyl}amino)acetic acid. researchgate.net This structural confirmation relies on the unique fragmentation pattern generated from the M4 parent ion in the mass spectrometer, which is then pieced together to confirm the proposed biotransformation.
Mass Spectrometric Fragmentation Analysis for M4 Structural Elucidation
Application of In Vitro Systems for Metabolic Profiling
In vitro systems are fundamental tools in drug metabolism studies, providing a controlled environment to investigate the biotransformation pathways of a new chemical entity before human trials. These systems, particularly those derived from the liver, are crucial for generating and identifying metabolites.
Human liver microsomes (HLMs) are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, especially cytochrome P450 (CYP) enzymes. evotec.com They are widely used to predict the metabolic fate of drugs in humans. evotec.com Studies involving the incubation of copanlisib with HLMs in the presence of necessary cofactors like NADPH have been performed to screen for its in vitro metabolites. rsc.orgrsc.org This approach successfully identified seven phase I metabolites of copanlisib, which are formed through processes such as oxidation, hydroxylation, and oxidative dealkylation. rsc.org Such studies are crucial for understanding the initial metabolic pathways and for generating sufficient quantities of metabolites like M4 for further characterization.
To ensure that the animal models used for toxicology studies are relevant to humans, it is important to compare the metabolic profiles across species. In vivo studies on the metabolic disposition of copanlisib have been conducted in preclinical species such as rats and dogs. fda.gov These studies help to identify any species-specific differences in metabolism. For copanlisib, in vitro studies using hepatic preparations from humans and toxicologically relevant animal species have shown that the drug is primarily metabolized via oxidation of the morpholine moiety and subsequent degradation of this ring structure. nih.gov Additionally, oxidative degradation of the alkoxy side-chain, which leads to metabolites like M4, was also observed in vitro. nih.gov The spectrum of metabolites found in preclinical species is compared to the human metabolite profile to ensure that human metabolites are adequately represented in the toxicology species.
Radiochemical Techniques for Tracking [14C]-Labeled Copanlisib and its Metabolites
The use of radiolabeling, specifically with Carbon-14 ([14C]), is a powerful and sensitive technique in pharmaceutical research to elucidate the metabolic fate of a drug. In the case of copanlisib, a human mass balance study was conducted using [14C]-labeled copanlisib to track its distribution, metabolism, and excretion, providing definitive data on its various metabolites, including M4. nih.govnih.gov
A single 12 mg dose of copanlisib containing 2.76 MBq of [14C]-copanlisib was administered as a one-hour intravenous infusion to six healthy male volunteers. nih.govnih.gov The introduction of the [14C] isotope into the quinazoline (B50416) ring of the copanlisib molecule allows for the detection of the parent compound and all its metabolites in various biological matrices with high sensitivity. nih.govselcia.com This method is instrumental for creating a comprehensive picture of the drug's disposition. selcia.com
Following administration, blood, plasma, urine, and feces were collected over a period of up to 34 days to monitor total radioactivity, the parent compound, and its metabolites. nih.govnih.gov This long collection interval was necessary due to the slow excretion of the drug and its metabolites. nih.gov
The study revealed that copanlisib is extensively metabolized. While unchanged copanlisib was the most abundant single component, its metabolites accounted for a significant portion of the excreted radioactivity. nih.govdrugbank.com The biotransformation of copanlisib primarily involves oxidative pathways. nih.govdrugbank.com
The excretion of copanlisib and its metabolites occurred predominantly through the feces. nih.govnih.gov Of the total administered radioactive dose, approximately 64% was recovered in the feces and 22% in the urine. nih.govdrugbank.com In total, about 40.8% of the dose was excreted as metabolites. nih.gov
Detailed Research Findings
The quantitative data from the radiochemical analysis provides specific insights into the excretion of metabolite M4. The following table summarizes the mean cumulative excretion of copanlisib and its key metabolites, including M4, as a percentage of the administered dose.
Mean Cumulative Excretion of Copanlisib and its Metabolites (% of Administered Dose)
| Compound | Route of Excretion | Mean Cumulative Excretion (%) |
|---|---|---|
| Copanlisib | Urine | ~15 |
| Feces | ~30 | |
| Metabolite M1 | Urine | >1 |
| Feces | ~2.5 | |
| Metabolite M2 | Urine | <1 |
| Feces | ~1.5 | |
| Metabolite M3 | Urine | <1 |
| Feces | ~1 | |
| Metabolite M4 | Urine | ~1.5 |
| Feces | ~5 |
Data is estimated from graphical representations in the cited source. nih.gov
Pharmacokinetic Aspects of Copanlisib Metabolite M4 in Preclinical and in Vitro Models
Comparative Excretion Profiles of Copanlisib (B1663552) and its Metabolites (M1, M2, M3, M4)
Metabolites resulting from oxidative biotransformation accounted for a significant portion of the excreted radioactivity. nih.gov In total, the sum of metabolites M1, M2, M3, and M4 recovered in feces represented approximately 31% of the administered dose. nih.gov
Copanlisib metabolite M4 is formed through the oxidative degradation of the alkoxy side-chain of the parent molecule. nih.gov It is considered a minor fecal metabolite. In a human mass balance study, the cumulative excretion of M4 in feces was quantified. While M2 was the predominant metabolite in feces, M4 was also detected and quantified. nih.govresearchgate.net
Table 1: Cumulative Fecal Excretion of Copanlisib and Metabolites (% of Administered Dose)
| Compound | Mean Cumulative Excretion in Feces (% of Dose) |
|---|---|
| Copanlisib | ~30% |
| Metabolite M1 | <5% |
| Metabolite M2 | >10% |
| Metabolite M3 | <5% |
| Metabolite M4 | <5% |
Data derived from graphical representations in a study by Gerisch et al. researchgate.net
Fecal excretion is the main pathway for the elimination of copanlisib-related compounds. nih.gov The total radioactivity recovered in feces was approximately 64% of the administered dose. nih.gov Unchanged copanlisib accounted for about 30% of the dose. nih.gov The remaining radioactivity consisted of various metabolites. Metabolite M4, along with M1 and M3, represented a minor portion of the radioactivity excreted via the feces, especially in comparison to metabolite M2, which was the most abundant metabolite in this matrix. nih.govresearchgate.net
In Vitro Disposition Studies of this compound
In vitro studies are crucial for understanding the metabolic fate and stability of a drug and its metabolites.
Specific data from publicly available scientific literature on the stability of this compound in biological matrices such as plasma or liver microsomes are limited. For the parent compound, copanlisib, and its main circulating metabolite, M1, stability has been established in plasma and blood for at least one year under frozen storage conditions (-70°C). nih.gov While M4 is known to be formed in vitro in liver microsomes, detailed quantitative stability assessments for this specific metabolite are not described in the primary clinical pharmacokinetic studies. nih.gov
Species-Specific Differences in M4 Metabolic Profiles
The metabolic profile of a drug can vary significantly between different animal species and humans.
In vitro studies using liver microsomes from humans and various toxicologically relevant animal species have been conducted to characterize the metabolism of copanlisib. nih.gov These studies have shown that the oxidative degradation of the alkoxy side-chain, which leads to the formation of metabolites such as M2 and M4, is an observed metabolic pathway. nih.gov
However, the extent of this and other oxidative degradation pathways can differ significantly between species and may also differ from what is observed in vivo. nih.gov For instance, with some drugs containing a morpholine (B109124) moiety, certain metabolic pathways observed in vitro are not seen in vivo in humans. nih.gov While M4 has been identified as a product of in vitro hepatic metabolism, a detailed quantitative comparison of its formation rate across different species (e.g., rat, dog, monkey, human) is not available in the cited literature. nih.gov
Table 2: Compound Names
| Compound Name | Description |
|---|---|
| Copanlisib | Parent Drug |
| Copanlisib metabolite M1 | Morpholinone metabolite |
| Copanlisib metabolite M2 | Aliphatic carbonic acid from oxidative dealkylation |
| Copanlisib metabolite M3 | Product of morpholine ring degradation |
| This compound | Oxidative dealkylation product |
Future Directions and Research Gaps in Copanlisib Metabolite M4 Research
Advanced Spectroscopic and Structural Elucidation Techniques for Minor Metabolites
The definitive identification and structural characterization of minor metabolites like M4, which exist in low concentrations within complex biological samples, present a significant analytical challenge. technologynetworks.comnih.gov While initial identification of copanlisib (B1663552) metabolites has been performed using high-performance liquid chromatography (HPLC) with radioactivity detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS), future research necessitates the application of more advanced spectroscopic techniques to achieve unambiguous structural elucidation. nih.gov
A primary challenge is distinguishing between isomers and pinpointing the exact site of metabolic modification, which is often not possible with MS alone. nih.gov Future research should focus on isolating sufficient quantities of M4 for analysis with a suite of sophisticated techniques.
Key Techniques for Future Research:
High-Resolution Mass Spectrometry (HR-MS): Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS provide high mass accuracy and resolution. This allows for the determination of the elemental composition of M4 and its fragments, significantly improving confidence in its identification, especially when differentiating it from endogenous components. nih.govresearchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful combination allows for the direct acquisition of NMR data on a separated metabolite peak. nih.gov For M4, LC-NMR would be invaluable for confirming the precise location of oxidation on the alkoxy side-chain and providing its complete, unambiguous 3D structure.
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS can be used to count the number of exchangeable hydrogens in a molecule. mdpi.com This technique could help confirm the presence and location of hydroxyl groups introduced during the oxidative formation of M4. mdpi.com
Table 1: Spectroscopic Techniques for M4 Structural Elucidation
| Technique | Application for M4 | Advantage |
|---|---|---|
| LC-MS/MS | Initial detection and fragmentation analysis. nih.gov | High sensitivity and suitability for complex mixtures. nih.gov |
| HR-MS | Accurate mass measurement for elemental composition. nih.gov | High selectivity and ability to distinguish metabolites from background ions. nih.gov |
| LC-NMR | Unambiguous structural confirmation and isomer differentiation. nih.gov | Provides definitive structural information not achievable with MS alone. nih.gov |
| HDX-MS | Confirmation of the number and type of functional groups (e.g., hydroxyls). mdpi.com | Provides complementary structural detail to standard MS. mdpi.com |
In Silico Modeling for Predicting M4 Metabolic Pathways and Reactivity
Computational, or in silico, modeling has become an indispensable tool in modern drug discovery for predicting metabolic fate and identifying potential liabilities before they are observed experimentally. researchgate.netnih.gov For copanlisib metabolite M4, these models offer a powerful, predictive lens through which to understand its formation and potential for further chemical reactions.
Future research should leverage in silico tools to build a comprehensive model of M4's lifecycle. This involves two main components: predicting the site of metabolism (SoM) on the parent copanlisib molecule that leads to M4 and predicting the intrinsic reactivity of the M4 structure itself. nih.gov Models often combine quantum mechanical (QM) methods, which calculate the energetics of a reaction, with machine learning approaches that consider the accessibility of the site to metabolic enzymes. optibrium.com
Given that copanlisib is primarily metabolized by cytochrome P450 (CYP) 3A4, predictive models for M4 formation would focus on this enzyme's interaction with the copanlisib structure. nih.govdrugbank.commdpi.com Advanced deep learning and molecular transformer models, which treat metabolism as a sequence-to-sequence translation, could further refine these predictions and help identify the most probable metabolic pathways. frontiersin.orgunimi.it
Table 2: In Silico Modeling Approaches for M4 Research
| Modeling Approach | Objective for M4 Research | Key Benefit |
|---|---|---|
| Site of Metabolism (SoM) Prediction | Predict the specific atoms on the copanlisib side-chain most susceptible to CYP3A4-mediated oxidation to form M4. nih.gov | Guides medicinal chemistry efforts and helps interpret experimental metabolism data. nih.gov |
| Reactivity Modeling (QM) | Calculate the activation energy for the formation of M4 and predict its potential for further metabolism or reaction with cellular components. optibrium.com | Assesses the chemical stability and potential bioactivation of the metabolite. |
| Machine Learning / Deep Learning | Build classification models to determine the likelihood of specific metabolic reactions occurring on the copanlisib structure. frontiersin.org | Can achieve high predictive accuracy by learning from large datasets of known metabolic reactions. frontiersin.org |
| Molecular Docking | Simulate the binding of copanlisib within the active site of CYP3A4 to visualize the orientation that favors M4 formation. nih.gov | Provides a structural basis for understanding enzyme selectivity. |
Investigation of Quantitative Contribution of Specific Enzymes to M4 Formation in Defined Systems
While it is known that CYP3A enzymes are the primary drivers of copanlisib metabolism, the precise quantitative contribution of specific enzymes to the formation of each metabolite, including M4, remains a research gap. nih.govdrugbank.com Understanding this contribution is crucial for predicting drug-drug interactions (DDIs) and variability in patient populations. acs.org
Future studies should employ defined in vitro systems to quantify the role of various enzymes. This typically involves incubating copanlisib with recombinant human enzymes or specific cellular fractions and then measuring the rate of M4 formation.
Recommended Experimental Systems:
Recombinant Human CYP Enzymes: Using individual, expressed CYP enzymes (especially CYP3A4, CYP3A5, and the minor contributor CYP1A1) would allow for the direct measurement of each enzyme's capacity to generate M4. nih.gov
Human Liver Microsomes (HLM): As a standard in vitro model, HLM contains a full complement of CYP enzymes. sygnaturediscovery.com Experiments using HLM in combination with selective chemical inhibitors for specific CYPs can be used to parse out the relative contribution of each enzyme family to M4 formation.
Quantitative Proteomics: Ultrasensitive mass spectrometry-based proteomics can be used to precisely quantify the absolute abundance of drug-metabolizing enzymes in the in vitro systems used (and in human tissue biopsies). nih.govnih.gov Correlating enzyme abundance with the rate of M4 formation can provide a powerful link between protein expression and metabolic function.
Furthermore, recent advances in machine learning allow for the prediction of the in vivo fraction metabolized (fm) by a particular enzyme directly from a compound's chemical structure, offering a way to bridge in vitro findings with clinical relevance. acs.org
Exploration of M4's Role in the Overall Pharmacological Profile of Copanlisib Beyond Direct Efficacy
A drug's metabolites can possess their own pharmacological activity, contributing to the parent drug's therapeutic effect or causing unintended off-target interactions. researchgate.netnih.gov For copanlisib, the M1 metabolite is known to have pharmacological activity comparable to the parent compound. drugbank.com However, the pharmacological profile of M4 is currently unknown. This represents a significant research gap, as M4 could potentially interact with biological targets other than PI3K.
Future research must focus on characterizing the bioactivity of M4. This involves screening the metabolite against a wide array of targets to build a comprehensive pharmacological profile.
Research Strategies:
Off-Target Screening Panels: Pharmaceutical companies and academic researchers routinely use screening panels that test compounds against dozens of receptors, ion channels, and enzymes known to be associated with adverse effects. researchgate.net Submitting synthesized M4 to such a panel would be a critical first step in identifying potential off-target interactions.
Computational Off-Target Prediction: In silico tools can screen the structure of M4 against databases of protein binding sites to predict likely off-target interactions. frontiersin.orgplos.org This computational pre-screening can help prioritize targets for experimental validation. Studies on other drugs, like tamoxifen, have successfully used this approach to identify novel off-target receptors for its metabolites. nih.gov
Kinase Profiling: Given that copanlisib is a kinase inhibitor, a focused investigation of M4's activity against a broad panel of protein kinases is warranted. This would determine if M4 retains any PI3K inhibitory activity or if it has gained affinity for other kinases, which could lead to unexpected biological effects.
Metabolic Network Analysis: Integrating predicted off-target interactions with large-scale metabolic network models can help predict the functional consequences of these interactions at a systems level. plos.orgnih.gov
Development of Highly Sensitive and Selective Analytical Methods for Low-Abundance M4 Detection in Complex Biological Matrices
The detection and quantification of low-abundance metabolites in complex biological matrices like plasma, urine, and feces is a significant analytical hurdle. technologynetworks.comcreative-proteomics.com this compound has been detected in human feces, where it is part of a group of metabolites that make up a significant portion of the excreted dose. nih.gov To accurately study its pharmacokinetics and disposition, the development of highly sensitive and selective bioanalytical methods is essential.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity. technologynetworks.comnih.gov Future work should focus on creating and validating a robust LC-MS/MS method specifically for M4.
Key Method Development Considerations:
High-Sensitivity Mass Spectrometry: Utilizing triple-quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode can provide exceptional sensitivity and selectivity, allowing for quantification of M4 even at very low concentrations. technologynetworks.com
Sample Preparation: The complex nature of biological matrices requires effective sample preparation to remove interfering substances. Techniques like protein precipitation for plasma and solid-phase extraction (SPE) for urine and feces are commonly used to isolate the analyte of interest and improve signal-to-noise ratios. nih.govresearchgate.net
Chromatographic Separation: Optimizing the HPLC or ultra-high-performance liquid chromatography (UHPLC) method is critical to separate M4 from the parent drug, other metabolites (like M1, M2, and M3), and endogenous matrix components, thereby preventing ion suppression and ensuring accurate quantification. nih.gov
Internal Standards: The use of a stable isotope-labeled internal standard for M4 is the ideal approach to correct for matrix effects and variability during sample preparation and analysis, leading to the most accurate and precise results. technologynetworks.com
Table 3: Analytical Method Development Strategy for M4
| Component | Technique/Approach | Goal |
|---|---|---|
| Instrumentation | LC-MS/MS (Triple Quadrupole) | Achieve low limits of detection and quantification. technologynetworks.com |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Ensure high selectivity and specificity for M4. technologynetworks.com |
| Sample Cleanup | Protein Precipitation / Solid-Phase Extraction | Minimize matrix interference and ion suppression. researchgate.net |
| Quantification | Stable Isotope-Labeled Internal Standard | Maximize accuracy and precision of measurements. technologynetworks.com |
Comparative Metabolic Studies of M4 Across Different Preclinical Disease Models
The metabolic profile of a drug can vary between species and even between different disease models within the same species. nih.gov To ensure that preclinical findings are relevant to human clinical outcomes, it is vital to conduct comparative metabolic studies. sygnaturediscovery.com While copanlisib has been tested in various preclinical xenograft models of B-cell malignancies, a specific comparative analysis of the M4 metabolite across these models is a needed area of future research. nih.govnih.gov
Such studies would involve administering copanlisib to different preclinical models (e.g., various follicular lymphoma, diffuse large B-cell lymphoma, or solid tumor xenografts) and analyzing biological samples to compare the relative formation and clearance of the M4 metabolite.
Objectives of Comparative Studies:
Assess Translational Relevance: By comparing the metabolic profile in animal models to that observed in humans, researchers can validate the suitability of a particular preclinical model for predicting human metabolism. sygnaturediscovery.com A key question is whether the M4 metabolite is formed at comparable levels in these models as it is in humans.
Investigate Disease-Specific Metabolism: The tumor microenvironment and the underlying biology of different cancers could potentially influence drug metabolism. aacrjournals.org Comparing M4 levels across different disease models could reveal whether the type of malignancy affects the disposition of copanlisib.
Correlate Metabolism with Efficacy: By quantifying M4 levels in different models that show varying responses to copanlisib, researchers could investigate potential correlations between the formation of this metabolite and the drug's anti-tumor activity.
These studies would rely on the highly sensitive analytical methods described previously to accurately quantify M4 in samples from each preclinical model, providing crucial data for bridging the gap between preclinical research and clinical application.
Table of Compounds
| Compound Name |
|---|
| Copanlisib |
| Copanlisib metabolite M1 |
| Copanlisib metabolite M2 |
| Copanlisib metabolite M3 |
| This compound |
| Tamoxifen |
| Alectinib |
| Midazolam |
Q & A
Basic Research Questions
Q. How is Copanlisib metabolite M4 identified and characterized in metabolomic studies?
- Methodology : M4 is identified via high-resolution mass spectrometry (HR-MS) and isotope tracing (e.g., -labeled Copanlisib) to track its formation from parent Copanlisib. Key steps include:
- Oxidative and demethylation pathways : M4 arises from intermediate metabolites (e.g., M1, M3) via CYP3A4-mediated oxidation followed by demethylation .
- Structural elucidation : HR-MS fragmentation patterns and comparison with synthetic standards are critical .
- Validation : Analytical methods (e.g., HPLC-UV) must comply with FDA guidelines for sensitivity (e.g., 50 ng/mL detection limit) and reproducibility .
Q. What is the metabolic pathway leading to M4, and how does it influence Copanlisib’s pharmacokinetics?
- Key pathway : Copanlisib → Oxidation (CYP3A4) → M1/M3 → Demethylation → M4. M4 is a terminal metabolite with no reported pharmacological activity, unlike M1 (active metabolite) .
- Pharmacokinetic impact : M4 contributes to Copanlisib’s elimination profile (50% excreted as metabolites) and has a terminal half-life of ~39.1 hours . Plasma protein binding (84%) and volume of distribution (871 L) affect metabolite accumulation .
Q. What analytical methods are recommended for quantifying M4 in preclinical/clinical samples?
- Preferred techniques :
- LC-MS/MS : Validated for sensitivity (LOQ ≤50 ng/mL) and specificity in plasma .
- Isotope dilution assays : Use -labeled Copanlisib to trace M4 in mass balance studies .
Advanced Research Questions
Q. How should researchers design experiments to investigate M4’s role in Copanlisib resistance mechanisms?
- Experimental design :
- In vitro models : Generate M4-rich environments using CYP3A4-inducing agents (e.g., rifampicin) in lymphoma cell lines (e.g., MZL models) .
- Resistance assays : Compare IC values of Copanlisib ± M4 in combination therapies (e.g., with venetoclax) to assess synergistic/antagonistic effects .
- Omics integration : Link M4 levels to transcriptomic/proteomic changes using platforms like FORUM to map metabolite-phenotype relationships .
Q. How can conflicting data on M4’s pharmacokinetic variability be resolved?
- Contradiction analysis :
- Source of variability : Differences in CYP3A4 expression (genetic polymorphisms) or drug-drug interactions (e.g., CYP3A4 inhibitors) may alter M4 formation rates .
- Statistical approaches : Use mixed-effects modeling to account for inter-individual variability in clinical datasets .
Q. What methodologies are optimal for studying M4’s potential synergies with other targeted therapies?
- Combinatorial screens :
- Dose-response matrices : Test Copanlisib ± M4 across a range of BCL2 inhibitor (venetoclax) concentrations in DLBCL cell lines .
- In vivo validation : Use xenograft models with pharmacokinetic monitoring to assess M4’s impact on tumor regression .
Q. How can computational models improve predictions of M4’s tissue distribution and toxicity?
- Modeling tools :
- Physiologically based pharmacokinetic (PBPK) models : Incorporate M4’s volume of distribution (871 L) and clearance (18.9 L/h) to simulate organ-specific exposure .
- Machine learning : Train models on metabolomics datasets (e.g., MetaboLights) to predict M4-drug interaction risks .
Q. What strategies validate M4’s lack of biological activity compared to active metabolites like M1?
- Kinase inhibition assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
